molecular formula C7H8BrNO B2941091 3-Bromo-5-(1-hydroxyethyl)pyridine CAS No. 283608-66-2

3-Bromo-5-(1-hydroxyethyl)pyridine

Cat. No.: B2941091
CAS No.: 283608-66-2
M. Wt: 202.051
InChI Key: SRELUKWTQNFSRR-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-hydroxyethyl)pyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a hydroxyethyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Mode of Action

It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties suggest that the compound may have good bioavailability.

Result of Action

Given its potential use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various biologically active compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-(1-hydroxyethyl)pyridine. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-hydroxyethyl)pyridine typically involves the bromination of 5-(1-hydroxyethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-hydroxyethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxyethyl group.

    Reduction Reactions: Products include reduced derivatives of the original compound.

Scientific Research Applications

3-Bromo-5-(1-hydroxyethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(1-hydroxyethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    5-Bromo-2-(1-hydroxyethyl)pyridine: Similar structure but with the bromine atom at a different position.

    3-Chloro-5-(1-hydroxyethyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-5-(1-hydroxyethyl)pyridine is unique due to the specific positioning of the bromine atom and hydroxyethyl group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELUKWTQNFSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(5-Bromo-pyridin-3-yl)-ethanone (3.0 g, 15 mmol) is dissolved in MeOH (20 mL) and sodium borohydride (1.1 g, 30 mmol) is added in 5 small portions every 15 min. The mixture is stirred for 16 hrs and the solvent is then removed in vacuo. Saturated aqueous NH4Cl solution (10 mL) is added along with 30 mL of water. The mixture is extracted with EtOAc (3×50 mL) and the organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography affords 2.9 g of 1-(5-bromo-pyridin-3-yl)-ethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(5-bromopyridin-3-yl)ethanol (2.0 g) in anhydrous Et2O (50 mL) at 0° C., was vinyl acetate (2 mL), 4A° molecular sieves (2.0 g), Lipase immobilized from Candida Antarctica (200 mg) and the reaction was stirred for 16 h. The catalyst and molecular sieves were filtered off and the solvent was concentrated under reduced pressure. The residue was purified by column chromatography (30% EtOAc in hexanes) to provide 1.0 g of (S)-1-(5-bromopyridin-3-yl)ethanol and 1.18 g of (R)-1-(5-bromopyridin-3-yl)ethyl acetate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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